6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c20-15-4-2-1-3-14(15)17-7-8-22(9-10-24-17)19(23)13-5-6-16-18(11-13)25-12-21-16/h1-6,11-12,17H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOGMSANJHMUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the thiazepane ring and the fluorophenyl group. Key steps may include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Thiazepane Ring Formation: The thiazepane ring can be synthesized via a ring-closing reaction involving a suitable diamine and a carbonyl compound.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound may be investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity, while the thiazepane ring may contribute to its overall stability and activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Derivatives with Fluorinated Aromatic Substituents
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride ():
This compound shares the 6-fluoro-benzothiazole motif but replaces the thiazepane-carbonyl group with a benzodioxine-carboxamide linker. The imidazole-propyl chain introduces cationic character, enhancing solubility via hydrochloride salt formation. Unlike the target compound, this derivative’s benzodioxine group may confer antioxidant properties, as seen in related triazole-thiones ().- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): The spirocyclic benzothiazole derivatives here utilize a dimethylaminophenyl group for electronic modulation. Such spiro structures are noted for improved metabolic stability in drug design.
Thiazepane and Thiadiazole Analogues
BRAF/HDAC Dual Inhibitors ():
Compounds like 14a–c incorporate thiazole or pyrimidine-thiazole cores with fluorophenylsulfonamide substituents. While lacking the thiazepane ring, their fluorinated aromatic groups enhance binding to kinase targets (e.g., BRAF). The tert-butyl groups in these analogues improve steric shielding, a feature absent in the target compound.- DTCPB and DTCTB (): These benzothiadiazole-cyano derivatives feature di-p-tolylamino groups for charge transport in optoelectronic applications.
Fluorophenyl-Containing Bioactive Compounds
Fludiazepam ():
A triazolobenzodiazepine with a 2-fluorophenyl group, Fludiazepam demonstrates how fluorine substitution enhances CNS receptor binding and reduces oxidative metabolism. The target compound’s 2-fluorophenyl group may similarly improve bioavailability, though its benzothiazole-thiazepane system lacks the sedative effects of benzodiazepines.1,2,4-Triazole-3-thiones ():
Fluorophenyl-substituted triazole-thiones exhibit antioxidant activity via radical scavenging (DPPH assay). The target compound’s benzothiazole-thiazepane structure may lack this activity but could offer alternative mechanisms, such as enzyme inhibition, due to its carbonyl linkage.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (e.g., bromination, sulfonamidation) but requires precise thiazepane ring closure. Challenges include managing steric hindrance during acylation.
- Biological Potential: Fluorophenyl groups in analogues () suggest the target compound may target kinases or GPCRs. Its lack of sulfonamide groups (cf. ) could reduce off-target toxicity.
- Electrochemical Properties : Compared to DTCPB (), the thiazepane’s flexibility may limit use in optoelectronics but enhance binding to flexible protein pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
